molecular formula C27H29N3O5 B302277 N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide

N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide

Cat. No. B302277
M. Wt: 475.5 g/mol
InChI Key: YDHSOXRJOXMKGT-NTFVMDSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide, also known as DMAPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMAPA has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It may also act on the opioid and cannabinoid receptors in the brain to produce analgesic effects.
Biochemical and physiological effects:
N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide has been shown to have anti-tumor effects in vitro and in vivo. It has also been found to have a protective effect on liver function in animal models of liver damage.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide in lab experiments is its versatility. It can be used in a variety of assays and models to investigate its potential therapeutic effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.

Future Directions

There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide. One area of interest is its potential as an anti-tumor agent, as it has been found to exhibit significant cytotoxic effects in cancer cell lines. Another area of interest is its potential as a treatment for liver disease, as it has been shown to have a protective effect on liver function. Further investigation into the mechanism of action of N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide may also provide insight into its potential therapeutic applications.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide can be synthesized through a multi-step process involving the reaction of various reagents. One method involves the reaction of 3,4-dimethylaniline with 2,4-dichlorophenoxyacetic acid to form an intermediate, which is then reacted with 4-methoxybenzoylhydrazine to form the final product.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide has been extensively studied for its potential as an anti-inflammatory and analgesic agent. In a study published in the European Journal of Pharmacology, N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide was found to exhibit significant anti-inflammatory activity in a mouse model of acute inflammation. Another study published in the Journal of Pharmacy and Pharmacology found that N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide had potent analgesic effects in a rat model of neuropathic pain.

properties

Product Name

N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C27H29N3O5/c1-5-34-25-15-20(16-28-30-27(32)21-8-11-23(33-4)12-9-21)7-13-24(25)35-17-26(31)29-22-10-6-18(2)19(3)14-22/h6-16H,5,17H2,1-4H3,(H,29,31)(H,30,32)/b28-16-

InChI Key

YDHSOXRJOXMKGT-NTFVMDSBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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